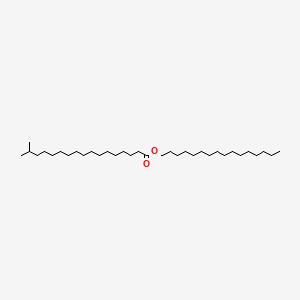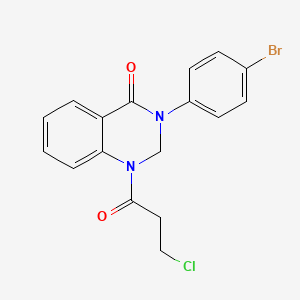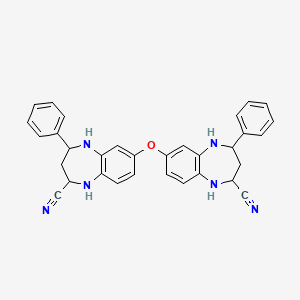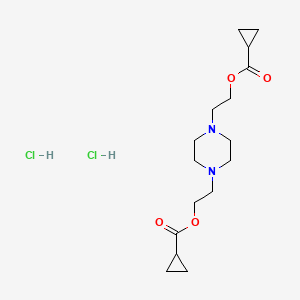![molecular formula C7H6CuO5 B13776062 Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- CAS No. 69868-09-3](/img/structure/B13776062.png)
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is a coordination compound that features copper ions coordinated with hydroxybenzoate ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- typically involves the reaction of copper salts with hydroxybenzoic acid under controlled conditions. One common method involves dissolving copper(II) salts, such as copper(II) sulfate or copper(II) chloride, in water, followed by the addition of hydroxybenzoic acid. The reaction mixture is then stirred and heated to facilitate the formation of the coordination compound. The resulting product is usually isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the consistency and purity of the final product. Industrial methods may also optimize reaction conditions to improve yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- can undergo various chemical reactions, including:
Oxidation: The copper center in the compound can participate in oxidation reactions, where it may be oxidized to a higher oxidation state.
Reduction: Conversely, the copper center can also be reduced to a lower oxidation state.
Substitution: The hydroxybenzoate ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrazine may be employed.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by altering the pH of the reaction mixture.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of copper(III) complexes, while reduction may yield copper(I) complexes. Substitution reactions can produce a variety of copper coordination compounds with different ligands .
Scientific Research Applications
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other copper coordination compounds and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in developing new therapeutic agents, particularly for its potential anticancer effects.
Industry: It is used in the production of advanced materials and as a component in certain industrial processes
Mechanism of Action
The mechanism by which Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- exerts its effects involves its interaction with molecular targets and pathways. For instance, its anticancer activity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce oxidative stress and apoptosis in cancer cells. The compound may also interact with cellular proteins and enzymes, disrupting their normal functions and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Copper(II) 2-hydroxy-1-naphthaldehyde Complexes: These compounds also exhibit anticancer properties and generate ROS to induce cell death.
Copper(II)–Potassium Complexes: These coordination compounds have been studied for their structural and functional properties
Uniqueness
Copper, hydroxy[2-(hydroxy-kappaO)-4-hydroxybenzoato-kappaO]- is unique due to its specific coordination environment and the presence of hydroxybenzoate ligands. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
69868-09-3 |
|---|---|
Molecular Formula |
C7H6CuO5 |
Molecular Weight |
233.67 g/mol |
IUPAC Name |
copper;2-carboxy-5-hydroxyphenolate;hydroxide |
InChI |
InChI=1S/C7H6O4.Cu.H2O/c8-4-1-2-5(7(10)11)6(9)3-4;;/h1-3,8-9H,(H,10,11);;1H2/q;+2;/p-2 |
InChI Key |
MZCSXSKMYAZJHK-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C=C1O)[O-])C(=O)O.[OH-].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl 3-[3-(aminomethyl)azetidin-1-yl]pyrrolidine-1-carboxylate](/img/structure/B13775984.png)

![3,8-Diazabicyclo[3.2.1]octane,8-(phenylmethyl)-](/img/structure/B13775995.png)






![(2S,3S)-(-)-Bis[(diphenylphosphino)amino]butane](/img/structure/B13776042.png)




